

Arsenocholine bromide CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARSENOCHOLINE BROMIDE

Cat. No.: B144419

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An In-depth Technical Guide to Arsenocholine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Arsenocholine Bromide**, including its chemical properties, synthesis, metabolic fate, and analytical methodologies. The information is intended for professionals in research and development who require detailed technical data and protocols.

Physicochemical and Structural Information

Arsenocholine bromide is a quaternary arsonium compound, analogous to the essential nutrient choline. It is primarily of interest as a significant organoarsenic species found in marine organisms and as an analytical standard for arsenic speciation studies.

Table 1: Physicochemical Properties of **Arsenocholine Bromide**

Property	Value	Citation(s)
CAS Number	71802-31-8	[1][2][3]
Molecular Formula	C ₅ H ₁₄ AsBrO	[1][3][4]
Molecular Weight	244.99 g/mol	[1][3][4]
IUPAC Name	2-hydroxyethyl(trimethyl)arsanium;bromide	[1][2][5]
Appearance	White to off-white solid/crystalline powder	[6]
Melting Point	219 °C	[6]
Solubility	Slightly soluble in DMSO, Methanol, and Water (with heating)	[6]
Purity (typical)	>95% (HPLC, NMR)	[1][2][5]

Table 2: Structural Identifiers for Arsenocholine Cation

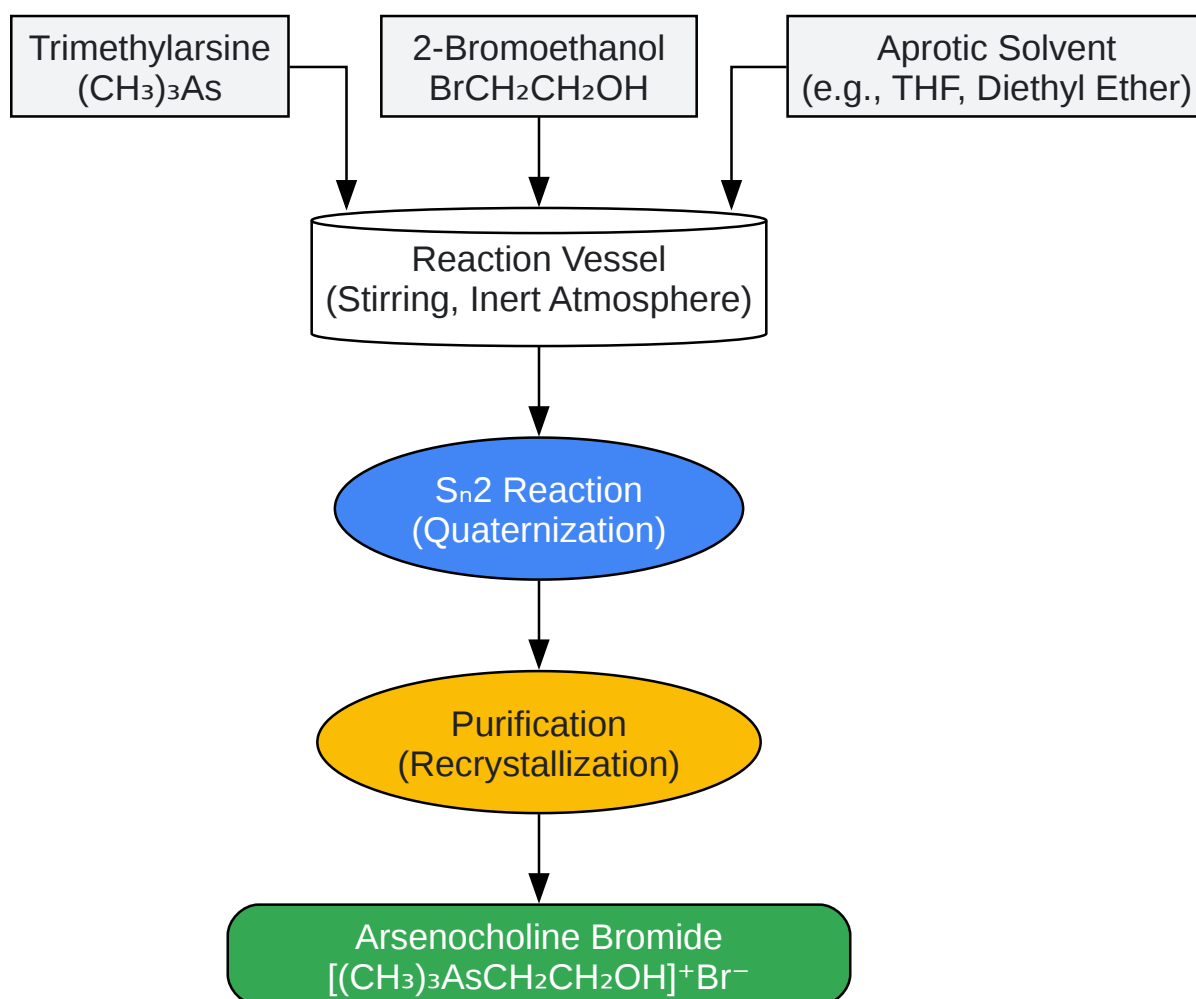
Identifier	Value	Citation(s)
SMILES	C--INVALID-LINK--(C)CCO.[Br-]	[1][2][5]
InChI	InChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1	[1][2][5]
InChIKey	ROAOPYVPUIYJGC-UHFFFAOYSA-M	[1]

Synthesis of Arsenocholine Bromide

A detailed, peer-reviewed synthesis protocol for **arsenocholine bromide** is not readily available in the public literature. However, a plausible synthetic route can be inferred from

standard organoarsenic chemistry and analogous quaternization reactions. The most direct method involves the reaction of trimethylarsine with 2-bromoethanol.

Disclaimer: The following protocol is a representative, logical workflow and has not been experimentally validated from a specific cited source. It should be performed by trained chemists with appropriate safety precautions for handling toxic and reactive arsenic compounds.



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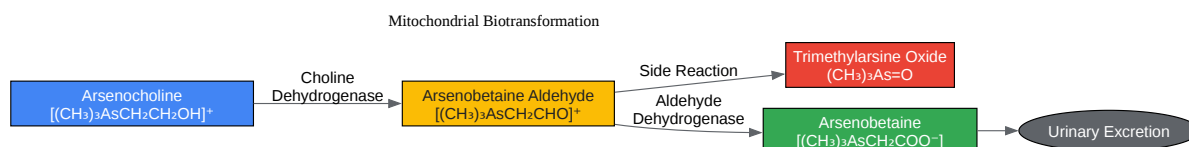
A logical workflow for the synthesis of **Arsenocholine Bromide**.

Experimental Protocol (Representative)

- **Preparation:** In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylarsine in a suitable anhydrous aprotic solvent (e.g., diethyl ether or THF).
- **Reaction:** Cool the solution in an ice bath. Slowly add an equimolar amount of 2-bromoethanol dropwise to the stirred solution.
- **Reflux:** After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. The product, being a salt, will likely precipitate out of the nonpolar solvent.
- **Isolation:** Cool the reaction mixture. Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove unreacted starting materials.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate.
- **Drying:** Dry the purified white crystals under vacuum to yield the final product.

Biological Fate and Metabolism

Arsenocholine is primarily absorbed through the gastrointestinal tract.[3] In vivo studies in mice, rats, and rabbits, as well as in vitro studies with liver cell fractions, have shown that arsenocholine is metabolized, with arsenobetaine being the major end product.[1][3] The biotransformation occurs in the mitochondria and does not involve degradation to more toxic inorganic arsenic forms.[1][3]



[Click to download full resolution via product page](#)Metabolic pathway of Arsenocholine.[\[1\]](#)[\[3\]](#)

Analytical Methodology

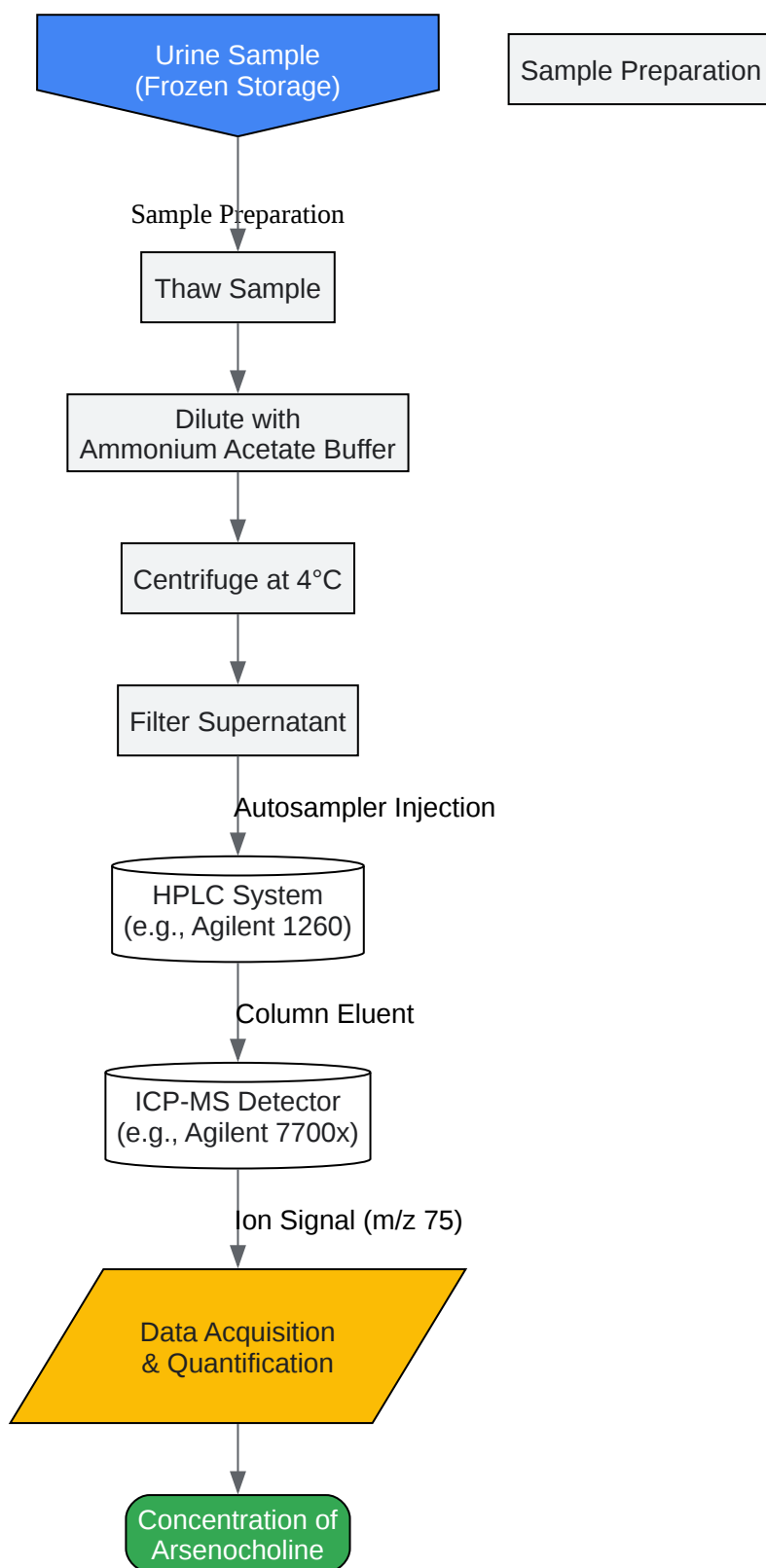
Arsenocholine is often quantified as part of arsenic speciation analysis in biological and environmental samples. The gold-standard technique is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Table 3: Example Performance Data for HPLC-ICP-MS Analysis of Arsenocholine

Parameter	Value	Citation(s)
Technique	HPLC-ICP-MS with Dynamic Reaction Cell (DRC)	[4] [7]
Matrix	Human Urine	[4] [7]
Separation Column	Hamilton PRP X-100 (Anion-exchange)	[4]
Limit of Detection (LOD)	0.6 µg As/L	[7]
Precision (RSD)	3.1 - 7.3% (for various As species)	[8]

Experimental Protocol: Quantification of Arsenocholine in Urine via HPLC-ICP-MS

This protocol is adapted from methodologies described for biomonitoring of human populations.
[\[4\]](#)[\[7\]](#)



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Workflow for Arsenocholine analysis by HPLC-ICP-MS.

- Sample Preparation:
 - Thaw frozen urine samples to room temperature.
 - To minimize species interconversion, dilute the sample with a suitable buffer, such as 0.1 M ammonium acetate (pH ~5-6).[\[7\]](#)
 - Centrifuge the diluted sample (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet any precipitates.
 - Filter the supernatant through a 0.45 µm filter into an autosampler vial.
- Chromatographic Separation (HPLC):
 - Column: A polymeric anion-exchange column, such as the Hamilton PRP X-100 (4.6 x 150 mm, 5 µm), is commonly used.[\[4\]](#)[\[9\]](#)
 - Mobile Phase: An ammonium carbonate buffer system is employed. A gradient elution may be used to separate multiple arsenic species. For example:
 - Mobile Phase A: 200 mmol/L ammonium carbonate in 3% methanol.[\[9\]](#)
 - Mobile Phase B: 0.5 mmol/L ammonium carbonate in 3% methanol.[\[9\]](#)
 - Flow Rate: Typically 1.0 - 1.5 mL/min.
 - Injection Volume: 20 - 100 µL.
- Detection (ICP-MS):
 - The eluent from the HPLC column is introduced directly into the ICP-MS nebulizer.
 - The instrument is set to monitor the arsenic ion at m/z 75.
 - A collision/reaction cell (e.g., DRC with hydrogen or helium gas) is used to eliminate polyatomic interferences, such as ArCl⁺, which also has a mass-to-charge ratio of 75.[\[4\]](#)[\[9\]](#)
- Quantification:

- A calibration curve is generated using certified arsenocholine standard solutions, such as NIST SRM 3034.[10]
- The concentration of arsenocholine in the sample is determined by comparing its peak area to the calibration curve. An internal standard may be added post-column to correct for instrument drift.[4]

Toxicity and Safety

Compared to inorganic arsenic (arsenite and arsenate), organoarsenic compounds like arsenocholine and arsenobetaine are considered to be of very low toxicity.[5] Multiple sources describe arsenocholine as "essentially nontoxic".[10] This is largely because it is not metabolized to inorganic arsenic in the body but is instead converted to the similarly non-toxic arsenobetaine and excreted.[3]

However, as an arsenic-containing compound, it must be handled with care. Safety Data Sheets (SDS) typically carry hazard warnings for arsenic compounds.

Table 4: GHS Hazard Information for **Arsenocholine Bromide**

Hazard Statement	Code	Description	Citation(s)
Acute Toxicity	H301	Toxic if swallowed	[11]
Acute Toxicity	H331	Toxic if inhaled	[11]
Skin/Eye	H315/H319	Causes skin and serious eye irritation	[12]
Carcinogenicity	H351	Suspected of causing cancer	[12]

Handling Precautions:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Avoid creating dust.
- Wash hands thoroughly after handling.
- Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

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- To cite this document: BenchChem. [Arsenocholine bromide CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144419#arsenocholine-bromide-cas-number-and-molecular-structure]

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